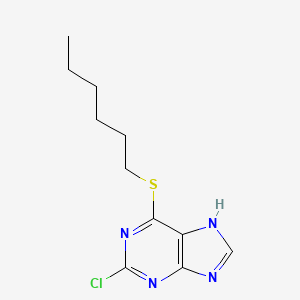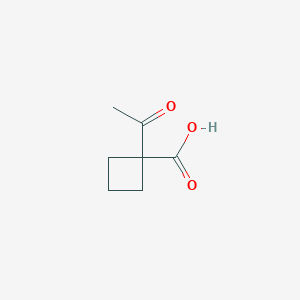
Cyclobutanecarboxylicacid, 1-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxylicacid, 1-acetyl-, is an organic compound featuring a cyclobutane ring attached to a carboxylic acid group and an acetyl group. This compound is known for its unique structural characteristics and its role in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxylicacid, 1-acetyl-, can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation . Another method includes the decarboxylation of 1,1-cyclobutanedicarboxylic acid at around 160°C, which releases carbon dioxide and yields cyclobutanecarboxylic acid .
Industrial Production Methods
In industrial settings, cyclobutanecarboxylicacid, 1-acetyl-, is typically produced through large-scale synthesis involving the aforementioned methods. The process often includes purification steps such as distillation and recrystallization to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanecarboxylicacid, 1-acetyl-, undergoes various chemical reactions, including:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: In the presence of alcohols and a suitable catalyst, it forms cyclobutanecarboxylate esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and bases. Conditions often involve the use of catalysts and controlled temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions include cyclobutanecarboxylate esters, amides, and salts, which have various applications in different fields .
Applications De Recherche Scientifique
Cyclobutanecarboxylicacid, 1-acetyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Its derivatives are used in biochemical studies and pharmaceutical synthesis.
Medicine: Plays a role in the development of drugs and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism by which cyclobutanecarboxylicacid, 1-acetyl-, exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives can act as NMDA receptor antagonists, affecting signal transmission in the central nervous system . The compound’s ability to participate in hydrogen bonding and its polar nature contribute to its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane backbone but lacks the acetyl group.
1-Aminocyclobutanecarboxylic acid: Contains an amino group instead of an acetyl group.
Uniqueness
Cyclobutanecarboxylicacid, 1-acetyl-, is unique due to its combination of a cyclobutane ring, a carboxylic acid group, and an acetyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
639782-98-2 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1-acetylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(6(9)10)3-2-4-7/h2-4H2,1H3,(H,9,10) |
Clé InChI |
UEGRELUVIIQPMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


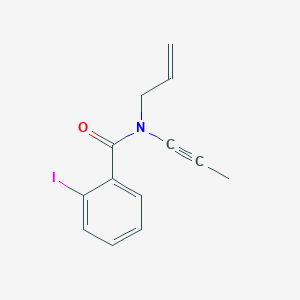
![Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-](/img/structure/B15168840.png)
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
methanone](/img/structure/B15168862.png)

![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
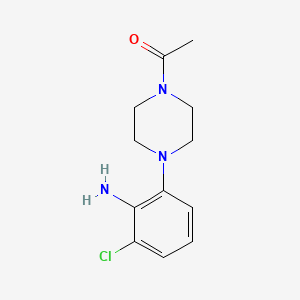
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
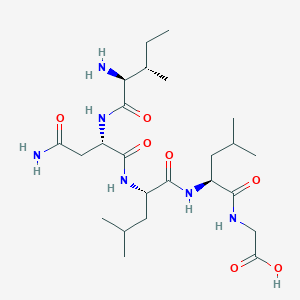
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
